7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple stepsThe final steps involve the formation of the purine core and the attachment of the morpholine ring .
Industrial Production Methods
the synthesis in a laboratory setting involves standard organic synthesis techniques, including refluxing, purification through column chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions
7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzimidazole and purine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or purine rings .
Scientific Research Applications
7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The purine core can mimic nucleotides, interfering with DNA and RNA synthesis. The morpholine ring may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-[benzyl(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole, morpholine, and purine moieties in a single molecule allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-24-15-14(16(27)23-19(24)28)26(18(22-15)25-6-9-29-10-7-25)8-11-30-17-20-12-4-2-3-5-13(12)21-17/h2-5H,6-11H2,1H3,(H,20,21)(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULSWFRAYZKHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCSC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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